molecular formula C29H26ClN5O2S B2598974 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1173778-57-8

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2598974
CAS No.: 1173778-57-8
M. Wt: 544.07
InChI Key: VGQLXTSCJCAJLM-UHFFFAOYSA-N
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Description

This heterocyclic compound features an imidazo[1,2-c]quinazolinone core with two key substituents:

  • Position 5: A [(3-chlorophenyl)methyl]sulfanyl group, contributing hydrophobic and electron-withdrawing properties due to the chlorine atom.
  • Position 2: A 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, introducing a piperazine moiety linked to a phenyl ring, which is common in bioactive compounds targeting neurological receptors (e.g., serotonin or dopamine receptors) .

Molecular Formula: C₁₇H₁₂ClN₃OS
Molar Mass: 341.81 g/mol
Key Features:

  • The piperazine moiety may confer water solubility at physiological pH due to its basic nitrogen atoms.

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN5O2S/c30-21-8-6-7-20(17-21)19-38-29-32-24-12-5-4-11-23(24)27-31-25(28(37)35(27)29)18-26(36)34-15-13-33(14-16-34)22-9-2-1-3-10-22/h1-12,17,25H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLXTSCJCAJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (referred to as Compound A) is a novel synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C30H28ClN5O2S
  • Molecular Weight: 558.0936 g/mol
  • CAS Number: 1037293-48-3
  • SMILES Representation: Clc1ccc(cc1)CSc1nc2ccccc2c2=NC(C(=O)n12)CCC(=O)N1CCN(CC1)c1ccccc1

Synthesis and Structural Analysis

Compound A can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:

  • Formation of the imidazoquinazoline core.
  • Introduction of the sulfanyl and piperazine moieties.
  • Chlorination to yield the final product.

Structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's unique configuration and functional groups.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of Compound A against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 2.38 to 3.77 µM, suggesting that Compound A exhibits potent antitumor activity .

Cell Line IC50 (µM)
SISO2.38
RT-1123.77

The mechanism underlying the anticancer effects of Compound A appears to involve:

  • Induction of Apoptosis: Flow cytometry analysis demonstrated that treatment with Compound A led to increased early and late apoptotic cell populations in SISO cells.
  • Inhibition of Cell Cycle Progression: The compound disrupts normal cell cycle phases, particularly affecting G0/G1 transition, thereby preventing cancer cell proliferation .

Antidepressant Activity

In addition to its anticancer properties, preliminary studies suggest that Compound A may possess antidepressant-like effects . This is hypothesized based on its structural similarity to known antidepressants and its interaction with neurotransmitter systems . Further pharmacological evaluations are necessary to elucidate this potential.

Case Studies

A notable case study involved the administration of Compound A in an animal model of cancer. The study observed a marked reduction in tumor size and weight compared to control groups receiving placebo treatments. Histological analysis indicated a decrease in mitotic figures and an increase in apoptotic cells within tumor tissues treated with Compound A .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds with imidazoquinazoline structures have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.125 to 8 μg/mL, showcasing their potential as antimicrobial agents .
  • Anticancer Properties :
    • Studies have indicated that imidazoquinazoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown efficacy against human cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .
  • Neurological Effects :
    • The presence of a piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects, which may be relevant for the compound under discussion .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial activity of various imidazoquinazoline derivatives, including the compound . The results showed promising activity against multiple bacterial strains, with modifications to the piperazine group enhancing efficacy.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that modifications to the imidazoquinazoline structure could lead to enhanced cytotoxicity. The compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Imidazo[1,2-c]quinazolinone 5-(3-chlorobenzylsulfanyl), 2-(4-phenylpiperazin-1-yl-ethyl) 341.81
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Tetrahydroimidazo[1,5-a]quinazolinone 3a-(4-chlorophenyl), 1-thioxo 343.83 (estimated)
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone 5-(3,4-dichlorobenzylsulfanyl), 8,9-dimethoxy 436.31

Structural Insights :

  • Dimethoxy groups () increase electron density and may enhance metabolic stability but reduce solubility .
Substituent Analysis
Substituent Type Target Compound Analog () Analog ()
Sulfanyl Group 3-Chlorobenzyl 4-Chlorophenyl-oxidanylidene-ethyl 2-(Trifluoromethyl)benzyl
Position 2 Substituent 4-Phenylpiperazin-1-yl-ethyl Propan-2-yl Isopropyl, 8,9-dimethoxy

Functional Impact :

  • Chlorine Position : The 3-chloro substituent (target) vs. 4-chloro () alters steric and electronic interactions with target receptors.
  • Trifluoromethyl Group (): Enhances electronegativity and metabolic resistance but may increase toxicity .
  • Piperazine vs. Alkyl Chains : Piperazine (target) improves solubility and CNS penetration, while alkyl chains (e.g., ’s octylsulfanyl) prioritize lipophilicity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound Compound
LogP (Estimated) ~3.5 ~4.2 (due to dichloro) ~4.8 (trifluoromethyl)
Water Solubility Moderate (piperazine) Low (dimethoxy, dichloro) Very low (alkyl chains)
Metabolic Stability Moderate High (dimethoxy) High (trifluoromethyl)

Key Observations :

  • The target compound’s piperazine moiety balances lipophilicity and solubility, making it more drug-like than analogs with long alkyl chains () or highly halogenated groups .

Research Implications

  • SAR Insights :
    • Chlorine at the 3-position (target) may optimize receptor binding vs. 4-position ().
    • Methoxy groups () improve metabolic stability but require formulation strategies for solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and cyclization. For example:

  • Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .
  • Step 2 : Introduce the 4-phenylpiperazine moiety via a coupling reaction with 2-chloroethyl ketone under basic conditions (e.g., K₂CO₃ in acetone) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structures via NMR and HRMS .
    Key Consideration : Optimize reaction pH (neutral to slightly basic) to avoid side products like over-oxidized sulfones .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques for robust validation:

  • HPLC : Use a C18 column (methanol/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., sulfanyl and piperazine groups) .
    • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve planar fused-ring systems (e.g., imidazo-quinazolinone core) and hydrogen-bonding networks .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s pharmacological efficacy?

Methodological Answer: Adopt a tiered approach:

  • In Vitro Screening :
    • Target Binding : Use radioligand displacement assays (e.g., phosphodiesterase inhibition, referencing structural analogs in ).
    • Cellular Assays : Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., MIC determination via broth microdilution, as in ).
  • In Vivo Testing :
    • Experimental Design : Employ randomized block designs with split plots for variables like dose, route, and timepoints .
    • Data Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and statistical analysis (ANOVA, p<0.05) .

Q. How can environmental fate studies be structured to assess the compound’s ecotoxicological risks?

Methodological Answer: Follow protocols from long-term environmental projects like INCHEMBIOL :

  • Abiotic Studies :
    • Measure hydrolysis rates at varying pH (e.g., t₁/₂ in aqueous buffers).
    • Assess photodegradation under UV light (λ = 254 nm).
  • Biotic Studies :
    • Test acute toxicity in Daphnia magna (LC₅₀) and biodegradation in soil microcosms.
  • Modeling : Use QSAR models to predict bioaccumulation potential based on logP and solubility data .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Address discrepancies through cross-validation:

  • Replicate Conditions : Ensure consistency in solvent (e.g., DMSO concentration ≤1% in cell assays) and microbial strains .
  • Dose-Response Analysis : Compare EC₅₀ values across studies; outliers may stem from assay sensitivity (e.g., ATP-based vs. resazurin viability assays).
  • Structural Confirmation : Re-analyze batches with conflicting results via LC-MS to rule out degradation products .

Q. What strategies are recommended for studying the compound’s mechanism of action?

Methodological Answer: Combine biochemical and computational tools:

  • Enzyme Inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., phosphodiesterase active sites) .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control cells .

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